REACTION_CXSMILES
|
CN1CCC2(NC(=O)NC2=O)CC1.[NH2:14][C:15]1([C:22]([OH:24])=[O:23])[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:14][C:15]1([C:22]([OH:24])=[O:23])[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]1 |f:0.1,2.3.4.5.6.7.8.9.10.11.12|
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Name
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4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin
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Quantity
|
9.75 g
|
Type
|
reactant
|
Smiles
|
CN1CCC2(C(NC(N2)=O)=O)CC1.NC1(CCN(CC1)C)C(=O)O
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the precipitated barium carbonate was filtered off
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Type
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CUSTOM
|
Details
|
the precipitate was removed by filtration
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to a small volume
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCN(CC1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 379.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |